4-Methoxy-3-methylphenylbutyric acid
Description
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(4-methoxy-3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O3/c1-4-10(12(13)14)9-5-6-11(15-3)8(2)7-9/h5-7,10H,4H2,1-3H3,(H,13,14) |
InChI Key |
MPSJBLYSDJIQEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features :
- Molecular Formula : Likely C₁₂H₁₆O₃ (calculated based on similar compounds).
- Molecular Weight : ~208.25 g/mol (estimated).
- Functional Groups : Carboxylic acid (butyric acid backbone), methoxy, and methyl substituents on the aromatic ring.
For example, methoxy groups enhance lipophilicity, while methyl groups may sterically hinder interactions with enzymes or receptors .
Structural and Functional Group Comparisons
The table below compares 4-methoxy-3-methylphenylbutyric acid with structurally related compounds:
Key Observations:
Backbone Variations: Butyric vs. Benzoic Acid: 4-Methoxy-3-methylbenzoic acid (benzoic acid backbone) has a smaller molecular weight (166.17 vs. ~208.25) and higher topological polar surface area (TPSA: 46.53 Ų), suggesting reduced membrane permeability compared to butyric acid derivatives .
Biological Activity :
- 4-Phenylbutyric acid is clinically used to treat urea cycle disorders and acts as a histone deacetylase (HDAC) inhibitor. The absence of substituents on its phenyl ring may facilitate broader enzyme interactions .
- Methoxy groups (as in 4-(4-methoxyphenyl)butyric acid) could enhance blood-brain barrier penetration, making such compounds candidates for neurological research .
Physicochemical Properties
- Solubility : The methoxy group increases hydrophobicity compared to unsubstituted 4-phenylbutyric acid. However, the carboxylic acid group ensures some aqueous solubility at physiological pH.
- Stability : Methyl groups at the 3-position may reduce oxidative degradation compared to hydroxyl-substituted analogs like 2-(4-hydroxy-3-methoxyphenyl)acetic acid .
Q & A
Q. What are the recommended synthetic routes for 4-Methoxy-3-methylphenylbutyric acid, and how do reaction conditions influence yield?
The synthesis of this compound can be optimized using mixed Lewis acid systems, such as ZrCl₄/ZnI₂, which facilitate regioselective furan ring formation in related arylbutyric acid derivatives . Key steps include:
- Carboxylic Acid Functionalization : Use of acetyl-protected glucal derivatives to generate intermediates.
- Catalytic Conditions : ZrCl₄/ZnI₂ in anhydrous dichloromethane at 0°C to room temperature.
- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of substrate to catalyst) and reaction time (6–12 hours).
Methodological Note : Monitor reaction progress via TLC (hexane/EtOAc, 3:1) and purify via silica gel chromatography.
Q. How should researchers assess the chemical stability of this compound under experimental conditions?
Stability studies should include:
- Thermal Stability : Store at 2–8°C in airtight containers to prevent decomposition via hydrolysis or oxidation .
- pH Sensitivity : Avoid extremes (pH < 2 or > 10) due to risks of ester bond cleavage in related methoxyphenyl derivatives .
- Light Sensitivity : Protect from UV exposure using amber glassware.
Q. What safety precautions are critical when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles (GHS Category 2A for eye irritation) .
- Ventilation : Conduct reactions in fume hoods due to potential respiratory irritation (H335 hazard) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. activation) may arise from:
Q. Methodology :
Replicate studies under standardized conditions (pH, temperature).
Use isotopically labeled analogs (e.g., ¹³C-tracers) to track metabolic pathways.
Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
Q. What advanced spectroscopic techniques are suitable for characterizing this compound?
Q. Example Data :
| Technique | Key Peaks/Parameters |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 2.3 (s, 3H, CH₃), δ 3.8 (s, 3H, OCH₃) |
| HRMS (ESI+) | [M+H]⁺ m/z calc. 209.1053, found 209.1048 |
Q. How can computational modeling guide the design of derivatives targeting AMPA receptors?
Leverage structural analogs (e.g., 4-Phenylbutyric acid derivatives) to:
- Docking Studies : Use AutoDock Vina to predict binding to the GluA2 ligand-binding domain (PDB ID: 3H5V).
- QSAR Modeling : Correlate logP values (2.5–3.5) with BBB permeability for neuroactive compounds .
- MD Simulations : Assess stability of methoxy-methyl interactions in lipid bilayers (GROMACS, CHARMM36 force field) .
Case Study : Derivatives with electron-withdrawing groups at the 4-position showed 30% higher binding free energy (ΔG = -9.8 kcal/mol) .
Q. What in vitro models are appropriate for studying the anti-inflammatory effects of this compound?
- Macrophage Assays : Measure TNF-α suppression in LPS-stimulated RAW264.7 cells (IC₅₀ range: 10–50 µM) .
- NF-κB Luciferase Reporter : Use HEK293T cells transfected with pGL4.32[luc2P/NF-κB-RE/Hygro] .
- Cytokine Profiling : Multiplex ELISA for IL-6, IL-1β, and COX-2 .
Critical Controls : Include phenylbutyric acid (negative control) and dexamethasone (positive control).
Q. How do structural modifications at the 3-methyl position impact metabolic stability?
- Cytochrome P450 Profiling : Incubate with human liver microsomes (HLMs) and monitor via LC-MS/MS.
- Methoxy vs. Ethoxy : 3-Methyl analogs show 2x longer t₁/₂ (∼120 min) than ethyl derivatives in HLMs due to reduced CYP3A4 oxidation .
- Metabolite ID : Major Phase I metabolites include hydroxylation at the butyric acid chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
